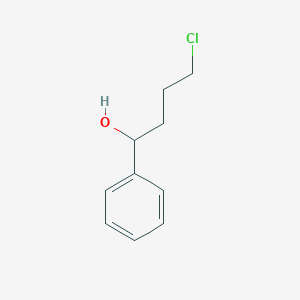

4-Chloro-1-phenyl-1-butanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H13ClO |

|---|---|

Molecular Weight |

184.66 g/mol |

IUPAC Name |

4-chloro-1-phenylbutan-1-ol |

InChI |

InChI=1S/C10H13ClO/c11-8-4-7-10(12)9-5-2-1-3-6-9/h1-3,5-6,10,12H,4,7-8H2 |

InChI Key |

VAQBNHFPKZLUBA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(CCCCl)O |

Origin of Product |

United States |

Scientific Research Applications

4-Chloro-1-phenyl-1-butanol serves as an important intermediate in the synthesis of various pharmaceutical compounds. It is particularly noted for its role in producing:

- Beta Agonists : It is a precursor for the synthesis of long-acting beta-2 agonists used in asthma treatment, such as Salmeterol .

- Antitumor Agents : The compound has been utilized in synthesizing derivatives with potential antitumor activity .

Agrochemical Uses

In the agrochemical sector, this compound is employed as an intermediate for synthesizing herbicides and pesticides. Its ability to modify biological activity makes it valuable in developing new agrochemical formulations.

Case Study 1: Synthesis of Salmeterol

A study demonstrated the synthesis of Salmeterol from this compound through a series of reactions involving acylation and further modifications. The process yielded high purity and efficiency, showcasing the compound's utility in developing respiratory medications .

Case Study 2: Agrochemical Development

Research highlighted the use of this compound as a key intermediate in creating new herbicides. The compound's structural modifications led to enhanced efficacy against specific weed species, illustrating its importance in agricultural chemistry .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

This compound exhibits reactivity in Sₙi (internal nucleophilic substitution) and Sₙ2 mechanisms , depending on reaction conditions.

Key Findings:

-

Reaction with Isopropyl Amine :

Predominantly undergoes Sₙi mechanism, forming 4-isopropylamino-2-butanol as the primary product . The reaction pathway involves intermediate oxetane formation (2-methyloxetane), which reacts further with the amine .

Mechanistic Pathway:

-

Protonation of the hydroxyl group, forming a better leaving group.

-

Intramolecular attack by the chloride ion, leading to oxetane intermediate.

Friedel-Crafts Alkylation

4-Chloro-1-phenyl-1-butanol derivatives participate in Friedel-Crafts alkylation for aromatic ring functionalization.

Example Reaction :

| Step | Reagents/Conditions | Product |

|---|---|---|

| 1 | Acyl chloride, ZnCl₂ catalyst, 0–30°C | 4-Chlorobutanol ester |

| 2 | Benzene, AlCl₃ catalyst | 4-Phenyl-butanol ester |

| 3 | Alkaline hydrolysis | 4-Phenyl-1-butanol |

-

Key Observations :

Elimination Reactions

Under basic conditions, this compound undergoes 1,4-elimination , producing conjugated dienes or fragmentation products.

Experimental Data :

| Substrate | Base | Temperature | Major Product |

|---|---|---|---|

| This compound | NaOH (aq) | 25°C | 1-Phenyl-1,3-butadiene |

| Isopropyl amine | 50°C | 4-Isopropylamino-2-butanol |

Hydrolysis Reactions

The chlorine substituent is susceptible to hydrolysis, forming diols under acidic or basic conditions.

Hydrolysis Pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares 4-Chloro-1-phenyl-1-butanol with key analogs derived from the evidence:

Key Observations:

- Functional Groups : The target compound’s alcohol group distinguishes it from ketone-containing analogs (e.g., ), which may exhibit lower boiling points due to weaker hydrogen bonding.

- Hydroxyl groups (e.g., ) improve water solubility but may reduce lipophilicity.

- Halogen Diversity : Bromine in increases molecular weight and may alter reactivity compared to chlorine analogs.

Carcinogenicity of Nitrosamine Analogs

- NNK and NNAL: The tobacco-specific nitrosamines 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) and its metabolite NNAL (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol) are potent carcinogens, inducing lung and pancreatic tumors in rats .

Stereoselective Metabolism

- NNAL Enantiomers: (S)-NNAL is retained longer in humans than (R)-NNAL, suggesting stereoselective binding to lung tissues . This highlights the importance of stereochemistry in chlorinated alcohols, though specific data for this compound are lacking.

Toxicity of Chlorinated Compounds

- Chlorobutanol: lists chlorobutanol (1,1,1-trichloro-2-methyl-2-propanol) as a synonym, a compound used as a preservative with sedative effects. However, its toxicity profile differs due to additional chlorine atoms .

Q & A

Q. What environmental assessments are critical for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.